molecular formula C19H13N3O4S B2611786 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895019-32-6

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B2611786
CAS RN: 895019-32-6
M. Wt: 379.39
InChI Key: FACKGUPCBPTTDH-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O4S and its molecular weight is 379.39. The purity is usually 95%.
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Scientific Research Applications

Functional Chemical Groups in CNS Drug Synthesis

Saganuwan (2017) identified functional chemical groups potentially serving as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Compounds containing heterocycles with heteroatoms like nitrogen, sulphur, and oxygen, including pyridine and furan derivatives, were highlighted. These compounds may range in CNS effects from depression to convulsion. Various synthesis methods and the potential CNS penetration abilities of these groups were discussed, noting the significance of heteroatoms in these activities Saganuwan, 2017.

Chemistry and Properties of Heterocyclic Compounds

Boča, Jameson, and Linert (2011) reviewed the chemistry of compounds containing benzimidazole and benzthiazole, emphasizing their preparation, properties, and complex compounds. The study summarized significant properties like spectroscopic features, structures, and magnetic properties, alongside biological and electrochemical activity. This review sheds light on the versatile nature and potential of these compounds in various fields, including their potential in scientific research applications Boča et al., 2011.

Reactions of Arylmethylidenefuranones

Kamneva, Anis’kova, and Egorova (2018) systematized data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with nucleophilic agents, demonstrating that the reaction direction depends on the initial reagents' structure, the nucleophilic agent's strength, and the reaction conditions. This comprehensive review on the versatility of these reactions underlines the broad range of compounds that can be synthesized, which may have significant implications in various scientific research applications, including medicinal chemistry Kamneva et al., 2018.

Biological Activities of Furan and Thiophene Derivatives

Ostrowski (2022) emphasized the role of five-membered heterocycles like furan and thiophene in drug design, noting their presence as structural units in bioactive molecules. The review outlined the impact of bioisosteric replacement of aryl with heteroaryl substituents on activities, assessing various compounds' antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This showcases the potential of these heterocyclic compounds in contributing to advancements in scientific research, particularly in medicinal chemistry Ostrowski, 2022.

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c23-18(14-4-2-6-24-14)22(10-12-3-1-5-20-9-12)19-21-13-7-15-16(26-11-25-15)8-17(13)27-19/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACKGUPCBPTTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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